1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine
Description
Significance of Aryl Ethanamines in Chemical Research
The aryl ethanamine scaffold, particularly the β-arylethylamine framework, is a privileged structure in medicinal chemistry and neuropharmacology. researchgate.net These compounds are integral to a vast number of biologically active molecules, including naturally occurring neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide array of pharmaceuticals and research chemicals. acs.orgmdpi.com Their ability to interact with various receptors and transporters in the central nervous system has led to their development as treatments for neurological disorders, pain, and psychological conditions. researchgate.netresearchgate.net
Substituted phenethylamines, a broad class that includes aryl ethanamines, are known to be critically related to the regulation of human brain conditions. acs.org The specific nature and position of substituents on the aromatic ring and the ethylamine (B1201723) side-chain can dramatically alter the compound's pharmacological profile, leading to a wide spectrum of effects. ovid.comnih.gov In synthetic chemistry, chiral aryl ethanamines, such as 1-phenylethylamine (B125046), are invaluable as chiral auxiliaries and resolving agents, facilitating the synthesis of enantiomerically pure compounds. fishersci.com This dual role as both biologically active cores and essential synthetic tools underscores the profound significance of the aryl ethanamine framework in modern chemical research. mdpi.comacs.org
Role of Sulfur-Containing Moieties in Organic Synthesis and Molecular Design
Organosulfur compounds are fundamental building blocks in chemistry, with their presence being crucial in numerous natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov The sulfur atom, with its various possible oxidation states (from thioether to sulfone), provides a versatile tool for molecular design. tandfonline.com Thioethers (sulfides), such as the ethylsulfanyl group in the title compound, are particularly important. This functional group is found in essential amino acids like methionine, life-saving antibiotics like penicillin, and approximately a quarter of all small-molecule pharmaceuticals. tandfonline.comwikipedia.org
In drug design, the inclusion of sulfur-containing motifs can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. tandfonline.comutsa.edu The thioether group, for instance, can engage in specific non-covalent interactions with biological targets and serve as a metabolically susceptible site that can be oxidized to the corresponding sulfoxide (B87167) and sulfone, potentially altering the compound's activity and duration of action. The versatility and established importance of sulfur functionalities make them a cornerstone of modern medicinal chemistry and organic synthesis. nih.gov
Structural Features and Chemical Relevance of the 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine Framework
While specific, experimentally determined data for this compound is not widely available in public literature, its properties can be estimated based on its structure and comparison with closely related analogues like (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine. nih.gov
Predicted Chemical Properties of this compound
| Property | Value (Estimated) |
|---|---|
| Molecular Formula | C₁₀H₁₅NS |
| Molar Mass | 181.30 g/mol |
| Appearance | Likely a liquid at room temperature americanelements.com |
| Chirality | Contains one stereocenter |
| Key Functional Groups | Primary amine, Phenyl ring, Thioether |
Note: Data is calculated or extrapolated based on the known properties of similar chemical structures, such as the methylsulfanyl analogue. nih.govamericanelements.com
A plausible and common synthetic route to this amine would involve the reductive amination of its corresponding ketone precursor, 1-[4-(ethylsulfanyl)phenyl]ethan-1-one. chiralen.comnih.gov This well-established chemical transformation is widely used for the synthesis of such amines. researchgate.netgoogle.com
Current Research Trajectories and Gaps for this compound
Direct research focusing explicitly on this compound is sparse in peer-reviewed scientific literature, representing a significant knowledge gap. However, the potential research trajectories for this compound can be inferred from studies on related molecules.
The most prominent potential application appears to be in the field of medicinal chemistry. Notably, the precursor ketone, 1-[4-(ethylsulfanyl)phenyl]ethan-1-one, is cited in patent literature related to compounds for the treatment of neurodegenerative, degenerative, and metabolic disorders. chiralen.com This suggests that the amine derivative could be a valuable intermediate or a candidate molecule itself for developing new therapeutic agents. The broader class of substituted phenethylamines is under active investigation for a range of applications, from treatments for inflammation and neurological disorders to their role as microtubule targeting agents. researchgate.netnih.gov
The primary research gap is the lack of fundamental characterization and application-focused studies for this specific molecule. There is a clear opportunity for research into:
Efficient and stereoselective synthesis: Developing and optimizing methods to produce the individual enantiomers of the compound.
Pharmacological profiling: Investigating its activity at various biological targets, particularly within the central nervous system.
Materials science applications: Exploring its potential use as a building block for functional polymers or other materials, leveraging the properties of the organosulfur moiety.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylsulfanylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVWEKHGATUZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274107 | |
| Record name | 4-(Ethylthio)-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897552-35-1 | |
| Record name | 4-(Ethylthio)-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897552-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethylthio)-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Ethylsulfanyl Phenyl Ethan 1 Amine and Its Analogues
Established Synthetic Routes to the 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine Core Structure
The assembly of the this compound scaffold is typically achieved through a sequence of reactions that first establish the substituted benzene (B151609) ring and then introduce the chiral amine functionality.
Formation of the Ethylsulfanyl Moiety
The introduction of the ethylsulfanyl group onto the phenyl ring is a critical first step. A common and effective method for this transformation is the Friedel-Crafts acylation of ethyl phenyl sulfide (B99878) (thioanisole's ethyl analog). google.comnih.gov This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govgoogle.comweebly.com The reaction proceeds by generating a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of ethyl phenyl sulfide. The sulfide group is an ortho-, para-director, leading to the formation of the desired para-substituted product, 4'-(Ethylsulfanyl)acetophenone, as the major isomer.
An alternative approach involves the nucleophilic substitution of a suitable starting material, such as 4-fluoroacetophenone, with an ethanethiolate salt. For instance, reacting 4-fluoroacetophenone with potassium ethanethiolate, generated from ethanethiol (B150549) and potassium hydroxide, can yield 4'-(Ethylsulfanyl)acetophenone in high yield. researchgate.netsmolecule.com
Table 1: Synthesis of 4'-(Alkylthio)acetophenone Intermediates
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Ethyl phenyl sulfide | Acetyl chloride, AlCl₃ | 4'-(Ethylsulfanyl)acetophenone | Friedel-Crafts Acylation | google.comnih.gov |
| Thioanisole (B89551) | Acetic anhydride, Solid acid catalyst | 4'-(Methylthio)acetophenone | Friedel-Crafts Acylation | google.com |
| 4-Fluoroacetophenone | Benzylmercaptan, KOH, Ethanol | 4'-(Benzylthio)acetophenone | Nucleophilic Aromatic Substitution | researchgate.netsmolecule.com |
Introduction of the Ethanamine Functionality
With the 4'-(Ethylsulfanyl)acetophenone intermediate in hand, the next crucial step is the introduction of the ethanamine functionality. A widely used method for this conversion is reductive amination . googleapis.comepo.orgpharmacompass.commdpi.comnih.gov This reaction can be performed in a one-pot process where the ketone is reacted with an amine source, such as ammonia (B1221849) or ammonium (B1175870) formate (B1220265), in the presence of a reducing agent. googleapis.comwww.gov.uk
The Leuckart reaction is a classic method that utilizes ammonium formate or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high temperatures. www.gov.uk More modern and milder methods often employ reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the intermediate imine in the presence of the ketone. mdpi.com Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is another effective method for the reduction step. epo.org
Table 2: Reductive Amination Methods for Acetophenones
| Starting Ketone | Amine Source | Reducing Agent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acetophenone (B1666503) | Ammonium formate | Heat (Leuckart Reaction) | 1-Phenylethanamine | |
| Ketones/Aldehydes | Ammonia/Primary Amines | NaBH₃CN, mild acid | Primary/Secondary Amines | mdpi.com |
| Ketones/Aldehydes | Ammonia | H₂, Pd/C | Primary Amines | epo.org |
| Ketones | Ammonia, Ti(OiPr)₄ | NaBH₄ | Primary Amines | googleapis.com |
Multi-Step Synthesis Strategies for Complex Derivatives
The this compound core structure serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For instance, related phenethylamine (B48288) derivatives are key components in a wide array of pharmacologically active compounds. The primary amine group provides a reactive handle for further functionalization, such as amide bond formation or N-alkylation, to build more elaborate structures.
In the synthesis of certain pharmaceuticals, a multi-step sequence may involve the initial preparation of a substituted phenethylamine, which is then incorporated into a larger molecular framework. weebly.com For example, a related intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, is a precursor in the synthesis of the COX-2 inhibitor Etoricoxib. google.com This highlights the industrial relevance of multi-step syntheses involving such thioether-containing phenyl derivatives. The general strategy often involves protecting the amine functionality if necessary, performing subsequent reactions on other parts of the molecule, and then deprotecting the amine at a later stage.
Stereoselective Synthesis of Enantiomeric this compound
The development of stereoselective methods to produce enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. One major strategy is the asymmetric hydrogenation or asymmetric transfer hydrogenation of the prochiral ketone, 4'-(Ethylsulfanyl)acetophenone, to produce a chiral alcohol. This alcohol can then be converted to the corresponding chiral amine with retention of stereochemistry via methods like the Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.
Catalysts for asymmetric hydrogenation often employ ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP, in combination with a chiral diamine. These systems can achieve high enantioselectivity in the reduction of various acetophenone derivatives. pharmacompass.com Asymmetric transfer hydrogenation, which typically uses isopropanol (B130326) or formic acid as the hydrogen source, also provides a practical alternative with similar high levels of stereocontrol. researchgate.net
Another approach is the use of a chiral auxiliary . For example, the ketone can be condensed with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, can yield the desired enantiomer of the target amine. Ellman's chiral tert-butanesulfinamide is another widely used auxiliary for the synthesis of chiral amines.
Table 3: Asymmetric Catalytic Approaches to Chiral Phenylethanol and Phenylethylamine Derivatives
| Substrate | Catalyst/Reagent | Method | Product Type | Reference |
|---|---|---|---|---|
| Acetophenone | trans-[RuCl₂( (S)-binap){(S,S)-dpen}], KO-t-Bu | Asymmetric Hydrogenation | (R)-1-Phenylethanol | |
| Aryl Ketones | Ru(II)/Pybox complexes | Asymmetric Transfer Hydrogenation | Chiral Aryl Alcohols | |
| Prochiral Ketones | (R)- or (S)-1-Phenylethylamine (as auxiliary) | Diastereoselective Reduction of Imine | Chiral Amines | |
| Ketones | N-tert-Butanesulfinyl chiral auxiliary | Diastereoselective Reduction of Sulfinylimine | Chiral Amines |
Biocatalytic Approaches (e.g., ω-Transaminases) for Chiral Amine Production
Biocatalysis, particularly the use of enzymes, has emerged as a green and highly selective alternative for the synthesis of chiral amines. ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to a ketone substrate.
The asymmetric synthesis of this compound can be achieved by reacting 4'-(Ethylsulfanyl)acetophenone with an appropriate amino donor in the presence of a stereocomplementary ω-transaminase. These enzymes are available in both (R)- and (S)-selective forms, allowing for the production of either enantiomer of the target amine with typically high enantiomeric excess and under mild reaction conditions. The reaction equilibrium can be driven towards the product amine by using a high concentration of the amino donor or by removing the ketone byproduct.
Chiral Resolution Techniques for this compound
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a widely practiced and industrially viable method for obtaining optically pure compounds. For chiral amines like this compound, two primary methods are prevalent: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salt Formation
This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. quizlet.com While specific resolution data for this compound is not extensively documented in publicly available literature, the resolution of its close analogue, 1-phenylethylamine (B125046), is well-established and provides a strong predictive model.
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. libretexts.orgnih.gov For instance, reacting racemic 1-phenylethylamine with enantiomerically pure (+)-tartaric acid in a suitable solvent like methanol (B129727) leads to the formation of two diastereomeric salts: (R)-1-phenylethylammonium-(+)-tartrate and (S)-1-phenylethylammonium-(+)-tartrate. quizlet.com Due to their differing solubilities, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of the amine can then be recovered by treating the isolated salt with a base. The efficiency of such resolutions is highly dependent on the choice of solvent and the specific resolving agent. researchgate.net It is crucial to use a single enantiomer of the resolving agent, as a racemic mixture of the resolving agent would result in diastereomeric pairs with similar physical properties, hindering effective separation. brainly.com
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical methods. beilstein-journals.org This technique utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. nih.govbeilstein-journals.org The resulting acylated product and the unreacted amine can then be separated based on their different chemical properties.
The choice of acyl donor is critical for the efficiency of the resolution. beilstein-journals.org For the resolution of 1-phenylethylamine and its substituted derivatives, acyl donors like isopropyl acetate (B1210297) and alkyl methoxyacetates have proven effective. nih.govbeilstein-journals.org The use of alkyl methoxyacetates, for instance, has been shown to allow for lower catalyst loadings while achieving high enantiomeric excess (ee). beilstein-journals.org Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. beilstein-journals.orgresearchgate.net This is often achieved by combining the enzyme with a racemization catalyst. nih.gov
Table 1: Comparison of Chiral Resolution Techniques for 1-Phenylethylamine Analogues
| Technique | Resolving Agent/Enzyme | Key Advantages | Key Considerations |
| Classical Resolution | (+)-Tartaric Acid, Mandelic Acid | Well-established, cost-effective for large scale. libretexts.orgorganic-chemistry.org | Requires stoichiometric amounts of resolving agent, solvent selection is critical. researchgate.net |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | High enantioselectivity, mild reaction conditions. nih.govbeilstein-journals.org | Maximum 50% yield (without DKR), enzyme cost and stability. |
| Dynamic Kinetic Resolution | CALB + Racemization Catalyst | Theoretical 100% yield, high enantioselectivity. beilstein-journals.orgresearchgate.net | Requires an efficient and compatible racemization catalyst. |
Exploration of Novel and Green Synthetic Approaches for this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. This has led to the exploration of novel catalytic systems and greener reaction conditions for the synthesis of chiral amines.
Boric Acid Catalyzed Amidation and Related Amine Syntheses
Boric acid has emerged as a mild, inexpensive, and environmentally benign catalyst for various organic transformations, including amidation and reductive amination. acs.org
Boric Acid Catalyzed Amidation
Direct amidation of carboxylic acids with amines is a highly atom-economical process. Boric acid can effectively catalyze this reaction, likely by activating the carboxylic acid to form a reactive acylborate intermediate. acs.org While this method is primarily for amide synthesis, it is a cornerstone of green chemistry principles that can be extended to related amine syntheses.
Boric Acid in Reductive Amination
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. While traditional methods often employ stoichiometric and sometimes toxic reducing agents, the development of catalytic variants is a key area of green chemistry. Borane-based reagents have been utilized in reductive amination processes. Although direct catalysis by boric acid in a one-pot reductive amination of a ketone with an amine source is not as common as its use in amidation, related boron catalysts like tris(pentafluorophenyl)borane (B72294) have been shown to be effective for reductive amination. acs.org The synthesis of this compound could potentially be achieved through the reductive amination of 4-(ethylsulfanyl)acetophenone.
Furthermore, organophosphorus-catalyzed reductive coupling of nitroarenes with boronic acids presents a transition-metal-free pathway to arylamines, showcasing the versatility of boronic acids in C-N bond formation. organic-chemistry.org A catalytic approach for the primary amination of aryl boronic acids has also been developed, which could be a potential route to aryl amines from their corresponding boronic acids. nih.gov
Sustainable Methodologies in Aryl Ethanamine Synthesis
The drive for sustainability in chemical synthesis has led to the development of various green methodologies applicable to the synthesis of aryl ethanamines like this compound.
Biocatalytic Approaches
Beyond chiral resolution, enzymes are increasingly used for the asymmetric synthesis of chiral amines. Transaminases, for example, can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantioselectivity. wiley.com The synthesis of this compound could be envisioned starting from 4-(ethylsulfanyl)acetophenone using an appropriate transaminase. The use of amine dehydrogenases (AmDHs) is another promising biocatalytic approach for the reductive amination of ketones. acs.orgrsc.org These enzymatic methods operate under mild, aqueous conditions and are highly selective, aligning well with the principles of green chemistry. nih.gov
Catalytic Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral imines is a highly efficient and atom-economical method for producing chiral amines. acs.org This approach involves the formation of an imine from a ketone (e.g., 4-(ethylsulfanyl)acetophenone) and an amine source, followed by hydrogenation using a chiral transition-metal catalyst. This method offers excellent enantioselectivity and is considered a green strategy due to its high atom economy. acs.org
Table 2: Overview of Green Synthetic Approaches to Aryl Ethanamines
| Approach | Catalyst/Enzyme | Substrate Example | Key Advantages |
| Biocatalytic Asymmetric Synthesis | Transaminase | 4-(Ethylsulfanyl)acetophenone | High enantioselectivity, mild aqueous conditions, renewable catalyst. wiley.com |
| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | 4-(Ethylsulfanyl)acetophenone | High atom economy, uses ammonia as the nitrogen source. rsc.org |
| Catalytic Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | Imine of 4-(Ethylsulfanyl)acetophenone | High atom economy, high enantioselectivity, industrially scalable. acs.org |
Chemical Reactivity and Transformative Chemistry of 1 4 Ethylsulfanyl Phenyl Ethan 1 Amine
Oxidation Reactions of the Ethylsulfanyl Group in 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine
The sulfur atom in the ethylsulfanyl group is susceptible to oxidation, allowing for its conversion to higher oxidation states, namely sulfoxides and sulfones. This reactivity is a cornerstone of sulfur chemistry and provides pathways to derivatives with altered electronic and physical properties.
Conversion to Sulfoxides
The selective oxidation of the sulfide (B99878) in this compound to a sulfoxide (B87167), yielding 1-[4-(ethylsulfinyl)phenyl]ethan-1-amine, requires controlled conditions to prevent over-oxidation to the sulfone. This transformation is a common objective in organic synthesis, as sulfoxides are valuable intermediates. A variety of reagents can achieve this chemoselectively.
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. The reaction can be catalyzed by various systems, including metal catalysts like tantalum carbide, to enhance selectivity and yield. Other established methods utilize reagents such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. Careful stoichiometry of the oxidizing agent is crucial for isolating the sulfoxide in high yield.
Table 1: Selected Methods for Sulfide to Sulfoxide Oxidation
| Reactant | Reagent(s) and Conditions | Product | General Yield (%) |
|---|---|---|---|
| Aryl Alkyl Sulfide | H₂O₂ (30%), Tantalum Carbide | Aryl Alkyl Sulfoxide | High |
| Aryl Alkyl Sulfide | m-CPBA, CH₂Cl₂, 0 °C | Aryl Alkyl Sulfoxide | >90 |
| Aryl Alkyl Sulfide | NaIO₄, CH₃OH/H₂O, 0 °C | Aryl Alkyl Sulfoxide | >90 |
Formation of Sulfones
Further oxidation of the ethylsulfanyl group, or the corresponding sulfinyl group, leads to the formation of a sulfone, 1-[4-(ethylsulfonyl)phenyl]ethan-1-amine. Sulfones are typically stable, polar compounds and are present in various biologically active molecules. The synthesis of the sulfone derivative of this compound can be accomplished using stronger oxidizing conditions or an excess of the oxidizing agent.
Common reagents for this transformation include an excess of hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, which can facilitate the reaction at elevated temperatures. Other powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Oxone® (potassium peroxymonosulfate) are also highly effective in converting sulfides directly to sulfones. For instance, the use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) provides a metal-free method for this oxidation. researchgate.net
Table 2: Selected Methods for Sulfide to Sulfone Oxidation
| Reactant | Reagent(s) and Conditions | Product | General Yield (%) |
|---|---|---|---|
| Aryl Alkyl Sulfide | Excess H₂O₂, Acetic Acid, Reflux | Aryl Alkyl Sulfone | High |
| Aryl Alkyl Sulfide | KMnO₄, Acetic Acid | Aryl Alkyl Sulfone | Good to High |
| Aryl Alkyl Sulfide | Oxone®, CH₃OH/H₂O | Aryl Alkyl Sulfone | >90 |
| Aryl Alkyl Sulfide | Urea-hydrogen peroxide, Phthalic anhydride, Ethyl acetate (B1210297) | Aryl Alkyl Sulfone | High researchgate.net |
Reduction Chemistry of this compound and its Derivatives
The reduction chemistry associated with this molecule primarily involves the sulfonyl group of its oxidized derivative and reactions of the amine functionality.
Reduction of Sulfonyl to Sulfide Linkages
The reduction of the highly stable sulfonyl group back to the original sulfide linkage is a challenging transformation that requires potent reducing agents. While aryl sulfones are resistant to many standard reducing agents, certain conditions can effect this conversion. rsc.org A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to be effective for the rapid reduction of a variety of sulfones to their corresponding sulfides. rsc.org This reagent system is particularly useful when milder conditions fail. Another approach involves the use of tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] in combination with a hydrosilane, which can also reduce alkyl aryl sulfones to sulfides. thieme-connect.com
Table 3: Selected Methods for Sulfone to Sulfide Reduction
| Reactant | Reagent(s) and Conditions | Product | General Yield (%) |
|---|---|---|---|
| Aryl Alkyl Sulfone | LiAlH₄-TiCl₄, THF, -78 °C to RT | Aryl Alkyl Sulfide | High rsc.org |
| Aryl Alkyl Sulfone | B(C₆F₅)₃, Et₃SiH, Toluene, 110 °C | Aryl Alkyl Sulfide | High thieme-connect.com |
Modification or Cleavage of the Amine Functionality
The primary amine group in this compound is a versatile functional handle for various chemical modifications.
Modification: The amine is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form stable amide derivatives. libretexts.org This reaction is often used as a protecting strategy for the amine group during other synthetic transformations. libretexts.org For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-{1-[4-(ethylsulfanyl)phenyl]ethyl}acetamide. This transformation can be promoted by catalysts such as iodine under solvent-free conditions. tandfonline.comresearchgate.net
Cleavage: The C-N bond of the primary amine is generally stable. However, cleavage can be induced under specific conditions. For example, diazotization of the primary amine with nitrous acid (HNO₂) would form a diazonium salt. This intermediate is unstable and can be converted to a hydroxyl group upon warming in an aqueous solution, effectively replacing the amine with -OH. libretexts.org Other transformations of the diazonium intermediate could also lead to the cleavage of the C-N bond and the introduction of other functional groups.
Substitution Reactions Involving this compound
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SₑAr) due to the presence of two ortho, para-directing groups: the ethylsulfanyl group (-SCH₂CH₃) and the 1-aminoethyl group [-CH(NH₂)CH₃]. Both groups donate electron density to the aromatic ring, primarily at the positions ortho and para to themselves. wikipedia.orgbyjus.com
Given that the two groups are in a para relationship, their directing effects are synergistic. They both activate the same positions on the ring (the carbons ortho to each substituent). Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur readily at the positions ortho to the ethylsulfanyl and 1-aminoethyl groups.
However, the high reactivity of the amino group can lead to complications. libretexts.org For instance, nitration with strong acids can protonate the amine, forming an anilinium ion which is a deactivating, meta-directing group. chemistrysteps.com Furthermore, the amine group is susceptible to oxidation under harsh reaction conditions. To achieve selective substitution on the aromatic ring, it is often necessary to protect the amine functionality first, for example, by converting it to an amide as described in section 3.2.2. The resulting acetamido group is still an ortho, para-director but is less activating and less basic, allowing for more controlled electrophilic substitution. libretexts.org
Nucleophilic Substitution at the Ethanamine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile. This reactivity is central to a variety of substitution reactions at the ethanamine moiety, including N-alkylation and N-acylation.
N-Alkylation: The reaction of primary amines with alkyl halides is a common method for the synthesis of more substituted amines. However, this reaction is often difficult to control, as the secondary amine product is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. To achieve mono-alkylation, specific reaction conditions, such as using a large excess of the primary amine, are often required. While specific examples for this compound are not prevalent in readily available literature, the general reactivity pattern is well-established.
N-Acylation: A more controlled and synthetically useful reaction is the N-acylation of the primary amine. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct. This process leads to the formation of a stable amide derivative. The acylation effectively modifies the properties of the amine, for instance, by reducing its basicity and increasing its steric bulk. This transformation is also a common strategy for the protection of amine groups during multi-step syntheses.
| Reaction Type | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Reaction with alkyl halide, often leading to a mixture of products. |
| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Amide | Reaction with the acylating agent, usually in the presence of a base (e.g., pyridine, triethylamine). |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is rendered electron-rich by two activating substituents: the 1-aminoethyl group and the ethylsulfanyl group. Both of these are ortho-, para-directing groups, meaning they will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Given that the two groups are in a para relationship to each other, the incoming electrophile will be directed to the positions ortho to either the aminoethyl or the ethylsulfanyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: This reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Due to the strongly activating nature of the amine group, direct nitration of anilines can be problematic, often leading to oxidation and the formation of a mixture of products, including meta-substituted ones due to the formation of anilinium ions in the acidic medium. youtube.com To circumvent these issues, the amino group is often first protected by acylation, which moderates its activating effect and ensures a more controlled reaction. youtube.com
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using the elemental halogen in the presence of a Lewis acid catalyst. However, for highly activated rings like that in anilines, the reaction can proceed rapidly even without a catalyst, sometimes leading to poly-halogenation. youtube.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for attaching alkyl and acyl groups, respectively, to an aromatic ring. wikipedia.orglibretexts.org These reactions typically employ a strong Lewis acid catalyst. However, the presence of the basic amino group in this compound can complicate these reactions, as the nitrogen can coordinate with the Lewis acid catalyst, deactivating it. Therefore, protection of the amino group is generally necessary before carrying out Friedel-Crafts reactions. wikipedia.org
| Reaction | Reagents | Electrophile | Expected Product Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho to existing substituents |
| Bromination | Br₂, FeBr₃ (or no catalyst) | Br⁺ | Ortho to existing substituents |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with protected amine) | RCO⁺ | Ortho to existing substituents |
Derivatization and Functional Group Interconversions of this compound
The presence of both an amino group and a thioether linkage in this compound allows for a variety of derivatization and functional group interconversion reactions. These transformations are crucial for modifying the molecule's properties for various applications, including in medicinal chemistry and materials science.
Amide and Sulfonamide Formation: As discussed in the context of nucleophilic substitution, the primary amine can be readily converted into amides and sulfonamides. Amide formation is typically achieved through reaction with carboxylic acids or their derivatives. researchgate.net The synthesis of sulfonamides involves the reaction of the amine with a sulfonyl chloride in the presence of a base. researchgate.net These derivatives often exhibit distinct biological activities compared to the parent amine.
| Functional Group Targeted | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Ethanamine | Amide Formation | Carboxylic Acid (RCOOH) + Coupling Agent or Acyl Chloride (RCOCl) | Amide (-NHCOR) |
| Ethanamine | Sulfonamide Formation | Sulfonyl Chloride (RSO₂Cl) + Base | Sulfonamide (-NHSO₂R) |
| Ethylsulfanyl | Oxidation | Mild Oxidizing Agent (e.g., H₂O₂) | Ethylsulfinyl (Sulfoxide) |
| Ethylsulfanyl | Oxidation | Strong Oxidizing Agent (e.g., excess H₂O₂, m-CPBA) | Ethylsulfonyl (Sulfone) |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Ethylsulfanyl Phenyl Ethan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete and unambiguous structural assignment can be achieved.
The ¹H NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. For 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic proton, the amine protons, and the protons of the ethyl and methyl groups.
The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The benzylic proton (CH-NH₂) couples with the adjacent methyl protons, resulting in a quartet. The methyl group of the ethanamine moiety, in turn, is split into a doublet by the benzylic proton. The ethylsulfanyl group protons present as a quartet for the methylene (B1212753) group (coupled to the adjacent methyl) and a triplet for the terminal methyl group. The amine (NH₂) protons often appear as a broad singlet, which may not show coupling and can exchange with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.30 | d | ~8.4 | 2H | Ar-H (ortho to CH(NH₂)CH₃) |
| ~7.25 | d | ~8.4 | 2H | Ar-H (ortho to S-Et) |
| ~4.12 | q | ~6.6 | 1H | CH (NH₂)CH₃ |
| ~2.95 | q | ~7.4 | 2H | S-CH₂ CH₃ |
| ~1.55 | s (broad) | - | 2H | NH₂ |
| ~1.40 | d | ~6.6 | 3H | CH(NH₂)CH₃ |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). The broad singlet for the amine protons is characteristic.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C).
DEPT-135: Would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.
DEPT-90: Would only show signals for CH carbons.
A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. For instance, the proton signal at ~4.12 ppm would correlate with the carbon signal at ~50.5 ppm. A Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons, such as the coupling between the benzylic CH and its adjacent methyl protons, confirming the ethanamine side chain structure.
Table 2: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | DEPT-135 | Assignment |
|---|---|---|
| ~145.0 | Quaternary (absent) | Ar-C (C-NH₂) |
| ~136.0 | Quaternary (absent) | Ar-C (C-S) |
| ~128.5 | CH (positive) | Ar-C (ortho to S-Et) |
| ~126.5 | CH (positive) | Ar-C (ortho to CH(NH₂)CH₃) |
| ~50.5 | CH (positive) | C H(NH₂)CH₃ |
| ~26.0 | CH₂ (negative) | S-C H₂CH₃ |
| ~24.5 | CH₃ (positive) | CH(NH₂)C H₃ |
To provide unequivocal proof of the structure, advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule.
Key expected HMBC correlations for this compound would include:
Correlation between the benzylic proton (~4.12 ppm) and the aromatic quaternary carbon to which its group is attached (~145.0 ppm), as well as the adjacent aromatic CH carbons (~126.5 ppm).
Correlation between the methylene protons of the ethylsulfanyl group (~2.95 ppm) and the aromatic quaternary carbon to which the sulfur is attached (~136.0 ppm).
Correlation between the aromatic protons and various carbons within the ring, confirming the substitution pattern.
These combined 2D NMR techniques (COSY, HSQC, and HMBC) leave no ambiguity in the final structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides vital information on the molecular weight and the fragmentation pattern of a molecule, further confirming its identity and structure. The nominal molecular weight of this compound (C₁₀H₁₅NS) is 181.3 g/mol .
ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For this compound, due to the basic nature of the amine group, a strong signal would be expected in positive ion mode.
Table 3: Predicted ESI-MS Data
| Ion | Predicted m/z | Description |
|---|
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. The exact mass of the [M+H]⁺ ion would be used to confirm the elemental formula C₁₀H₁₆NS⁺.
Table 4: Predicted HRMS Data
| Ion | Elemental Formula | Calculated Exact Mass |
|---|
Analysis of the fragmentation pattern provides further structural confirmation. A primary fragmentation pathway for phenethylamine (B48288) derivatives is the benzylic cleavage, resulting in the loss of the amine-containing side chain. The most characteristic fragment would arise from the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable benzylic cation.
Table 5: Predicted Key Mass Fragmentation Data
| Predicted m/z | Possible Fragment Ion | Description |
|---|---|---|
| 166 | [M-NH₂]⁺ | Loss of the amino group |
| 153 | [M-C₂H₅]⁺ | Loss of the ethyl group from the thioether |
Table 6: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Spectroscopic techniques are instrumental in determining the molecular structure and electronic nature of a compound. Fourier-Transform Infrared (FT-IR) spectroscopy provides critical information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals details about the electronic transitions within the molecule.
The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. The primary amine (–NH₂) group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3400-3250 cm⁻¹. researchgate.net A prominent N-H bending vibration is also expected around 1650-1580 cm⁻¹. The aliphatic C-H bonds of the ethyl group give rise to stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹.
The substitution pattern of the phenyl ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a para-substituted benzene ring, a strong absorption band is typically observed between 850 and 800 cm⁻¹. The C-S stretching vibration of the ethylsulfanyl group is generally weak and appears in the range of 700-600 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H asymmetric stretching |
| ~3280 | Medium | N-H symmetric stretching |
| ~3050 | Medium-Weak | Aromatic C-H stretching |
| ~2970 | Medium | Aliphatic C-H stretching |
| ~1600 | Medium | N-H bending |
| ~1490 | Medium | Aromatic C=C stretching |
| ~830 | Strong | para-Substituted benzene C-H out-of-plane bending |
| ~680 | Weak | C-S stretching |
Note: The data in this table are predicted based on the analysis of structurally similar compounds such as 1-phenylethanamine and ethyl phenyl sulfide (B99878). researchgate.netchemicalbook.com
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The electronic transitions are influenced by both the aminoethane and the ethylsulfanyl substituents. The benzene ring typically displays two main absorption bands: the E2-band (a π → π* transition) around 200-210 nm and the B-band (also a π → π* transition) around 250-270 nm.
The presence of the sulfur atom with its lone pair of electrons (an auxochrome) attached to the phenyl ring is expected to cause a bathochromic shift (red shift) of the B-band to a longer wavelength and an increase in its intensity. researchgate.net Similarly, the amino group can also contribute to this shift. Therefore, it is anticipated that the primary absorption band for this compound will appear in the 250-280 nm range. The exact position and intensity of the absorption maximum will be dependent on the solvent used and the interplay of the electronic effects of the substituents.
Table 2: Predicted UV-Vis Spectral Data for this compound
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Electronic Transition | Solvent |
| ~260 | ~10,000 | π → π* (B-band) | Ethanol |
Note: This data is an estimation based on the UV-Vis spectra of analogous compounds like thioanisole (B89551) and substituted acetophenones. researchgate.netmun.canih.gov
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate the molecule's conformation, stereochemistry, and the nature of its intermolecular interactions.
While specific crystallographic data for this compound is not publicly available, predictions can be made based on related structures like phenylethylamine hydrochloride. researchgate.net It is expected that the compound would crystallize in a common chiral or centrosymmetric space group, depending on whether a racemic mixture or a pure enantiomer is used. For a racemic mixture, a centrosymmetric space group such as P2₁/c or Pbca would be likely.
The unit cell dimensions (a, b, c, α, β, γ) would define the size and shape of the repeating unit in the crystal lattice. Torsion angles, such as the one describing the rotation around the C(phenyl)-C(ethyl) bond and the C(ethyl)-N bond, are crucial for defining the molecule's conformation.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Type | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c (for racemate) | Defines the symmetry elements within the crystal |
| a, b, c (Å) | 10-20 | Unit cell edge lengths |
| α, γ (°) | 90 | Unit cell angles |
| β (°) | 90-120 | Unit cell angle |
| Z | 4 or 8 | Number of molecules per unit cell |
| Torsion Angle (C-C-N-H) | ~60°, 180°, -60° | Defines the conformation of the amino group |
| Torsion Angle (S-C-C-C) | Variable | Defines the orientation of the ethylsulfanyl group |
Note: These parameters are hypothetical and based on typical values for similar small organic molecules. researchgate.net
The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds involving the primary amine group. researchgate.net The amine protons can act as hydrogen bond donors, while the nitrogen lone pair can act as a hydrogen bond acceptor. These hydrogen bonds would likely form a network, linking adjacent molecules.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of neighboring molecules are also anticipated. researchgate.net These interactions, where the electron-rich π systems of the phenyl rings align, contribute significantly to the stability of the crystal lattice. The distance between the centroids of stacked rings is typically in the range of 3.4-3.8 Å. The presence of the sulfur atom might also lead to weaker S···π or C-H···S interactions.
Hirshfeld Surface Analysis for Intermolecular Contacts
For this compound, the key functional groups—the primary amine (-NH2), the ethylsulfanyl group (-S-CH2CH3), and the phenyl ring—are expected to be the primary sites of intermolecular interactions. A theoretical Hirshfeld surface analysis would likely reveal the following significant contacts:
Hydrogen Bonds: The amine group is a classic hydrogen bond donor, and it would be expected to form N-H···N or N-H···S hydrogen bonds with neighboring molecules. These interactions are typically represented by distinct, sharp spikes in the fingerprint plot and appear as bright red regions on the Hirshfeld surface, indicating close contacts.
H···H Contacts: Given the abundance of hydrogen atoms on the ethyl group, the methyl group, and the phenyl ring, a significant portion of the crystal packing would be stabilized by van der Waals forces in the form of H···H contacts. These are generally the most abundant interactions and appear as a large, diffuse region in the center of the fingerprint plot.
C-H···π Interactions: The electron-rich phenyl ring can act as a π-acceptor in interactions with C-H bonds from adjacent molecules. These interactions, where a hydrogen atom is directed towards the face of the aromatic ring, are crucial for the stabilization of the crystal lattice.
S···H/S···C Contacts: The sulfur atom in the ethylsulfanyl group can participate in various weak interactions, including S···H and S···C contacts. The presence and nature of these interactions would depend on the specific packing arrangement of the molecules in the crystal.
The following table provides a hypothetical breakdown of the percentage contributions of these intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of structurally related compounds.
| Interaction Type | Hypothetical Percentage Contribution (%) |
| H···H | 45.0 |
| N-H···N/S | 20.5 |
| C-H···π | 15.2 |
| S···H | 10.8 |
| C···H | 5.5 |
| Other | 3.0 |
Computational and Theoretical Investigations of 1 4 Ethylsulfanyl Phenyl Ethan 1 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and other electronic characteristics.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net DFT methods are based on the principle that the energy of a system can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. researchgate.net
Commonly used functionals in DFT include:
Becke, 3-parameter, Lee-Yang-Parr (B3LYP): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals. uni-muenchen.de B3LYP is widely utilized for its reliability in predicting molecular geometries, vibrational frequencies, and other properties for organic compounds. researchgate.netresearchgate.net
Becke, Lee-Yang-Parr (BLYP): This functional is a combination of Becke's 1988 exchange functional and the Lee-Yang-Parr correlation functional. It is a pure DFT functional (non-hybrid) from the generalized gradient approximation (GGA) family.
For 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine, DFT calculations, typically performed with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state. nih.gov This process determines the most stable three-dimensional arrangement of the atoms and provides the foundational electronic data for further analysis.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. edu.krd
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgnih.gov This can influence the molecule's optical and electronic properties. edu.krd For this compound, the presence of the electron-rich sulfur and nitrogen atoms is expected to influence the HOMO energy level significantly.
Table 1: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data for this compound, calculated using DFT (B3LYP/6-311G), to illustrate typical results from such an analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Data is illustrative and not from a specific published study on this molecule. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing the regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites).
In an MEP map, different colors represent varying potential values:
Red: Indicates regions of most negative electrostatic potential, typically associated with lone pairs of heteroatoms like nitrogen and oxygen. These are sites susceptible to electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
Green/Yellow: Represents regions of near-zero or intermediate potential.
For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom of the amine group and the sulfur atom of the ethylsulfanyl group due to their lone pairs of electrons. Positive potential (blue) would be concentrated around the amine's hydrogen atoms and the hydrogens on the aromatic ring. researchgate.net
DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov The analysis helps in the assignment of specific vibrational modes, such as N-H stretching, C-H stretching, and C-S stretching, to the observed spectral bands. nih.govnih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical scaled frequency data for this compound to illustrate typical computational results.
| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric Stretch | 3450 |
| Amine (N-H) | Asymmetric Stretch | 3520 |
| Aromatic (C-H) | Stretch | 3050 - 3100 |
| Aliphatic (C-H) | Stretch | 2900 - 2980 |
| Aromatic (C=C) | Stretch | 1500 - 1600 |
| Ethylsulfanyl (C-S) | Stretch | 650 - 750 |
| Data is illustrative and not from a specific published study on this molecule. |
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. arxiv.org The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov Comparing the predicted shifts with experimental spectra is invaluable for structural elucidation and assignment of resonances.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts This table presents hypothetical chemical shift data for this compound to illustrate typical computational results.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to amine) | 7.30 | 127.5 |
| Aromatic CH (ortho to thioether) | 7.25 | 128.0 |
| CH (methine) | 4.10 | 52.0 |
| CH₃ (ethyl) | 1.25 | 15.0 |
| CH₂ (ethyl) | 2.90 | 26.0 |
| CH₃ (amine sidechain) | 1.40 | 25.0 |
| NH₂ | 1.80 | - |
| Data is illustrative and not from a specific published study on this molecule. Amine proton shifts are highly dependent on solvent and concentration. |
Molecular Modeling and Simulation Studies
Beyond static electronic structure, molecular modeling techniques can explore the dynamic behavior and conformational preferences of molecules.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a flexible molecule like this compound, rotation around single bonds—such as the C-C bond of the ethyl group, the C-S bonds, and the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring—can lead to various conformers.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a system, providing a deeper understanding of processes such as conformational changes, molecular folding, and ligand-receptor binding. researchgate.net
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific molecular dynamics simulation studies focused on this compound. While MD simulations are widely applied to various chemical and biological systems, including other amine-containing molecules and phenethylamine (B48288) derivatives, this particular compound has not been the subject of such investigations to date. researchgate.netnih.gov
The application of MD simulations to this compound could, in theory, provide valuable information. For instance, simulations in an aqueous environment could reveal the molecule's hydration shell and its preferred conformational states in solution. Furthermore, if a biological target were identified, MD simulations could be employed to model the binding process, calculate binding free energies, and identify key intermolecular interactions stabilizing the complex.
Structure-Property Relationship Studies for this compound Derivatives
Structure-property relationship (SPR) studies are fundamental to medicinal chemistry and materials science. They aim to identify the relationships between the chemical structure of a compound and its physical, chemical, and biological properties. By systematically modifying the molecular structure and observing the resulting changes in properties, researchers can develop models to predict the characteristics of new derivatives.
No specific structure-property relationship studies have been published for derivatives of this compound. However, general principles from studies on the broader class of phenethylamine derivatives can offer insights into how structural modifications might influence its properties. biomolther.orgnih.govnih.gov The phenethylamine scaffold, which is structurally related to this compound, is a common feature in many biologically active compounds. psychonautwiki.orgwikipedia.org
Key structural features of this compound that could be systematically modified in hypothetical SPR studies include:
The Ethylamine Side Chain: Alterations to the length of the alkyl chain or substitution on the amine group could impact the molecule's basicity, lipophilicity, and steric profile.
The Ethylsulfanyl Group: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or replacement of the ethyl group with other alkyl chains, would significantly alter the polarity and hydrogen bonding capacity of this part of the molecule.
Studies on other phenethylamine derivatives have shown that such modifications can have a profound impact on their biological activity. For example, in the context of receptor binding, the nature and position of substituents on the phenyl ring can determine the affinity and selectivity of the compound for different receptor subtypes. nih.govnih.gov Similarly, modifications to the amine group can influence the compound's ability to cross biological membranes and its metabolic stability. biomolther.orgnih.gov
A hypothetical SPR study for this compound derivatives could involve synthesizing a library of related compounds and evaluating a specific property, such as binding affinity to a particular protein. The resulting data could then be used to build a quantitative structure-activity relationship (QSAR) model, which mathematically relates the structural features of the compounds to their activity.
Mechanistic Studies of Molecular Interactions Involving 1 4 Ethylsulfanyl Phenyl Ethan 1 Amine Excluding Clinical Human Trials
Investigation of Molecular Target Binding Mechanisms (In Vitro)
There is no specific information available in the reviewed literature detailing the molecular target binding mechanisms of 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine. Research has not yet characterized its specific binding partners or the nature of these interactions.
No studies were found that investigate the ligand-receptor interactions of this compound. The specific receptors to which this compound may bind, and the corresponding binding affinities or modes of interaction, have not been elucidated.
Information regarding the interaction of this compound with enzyme active sites is not available. While its structure is similar to substrates of enzymes like monoamine oxidases (MAOs), specific studies detailing its binding orientation, key interacting residues, or conformational changes upon binding to any enzyme active site are absent from the literature.
Enzyme Inhibition Kinetics and Mechanistic Pathways (In Vitro)
There is a lack of published data on the enzyme inhibition kinetics and the mechanistic pathways related to this compound.
No experimental data on the inhibition profiles or IC50 values for this compound against any specific enzyme target could be located. Consequently, a data table for its inhibition characteristics cannot be generated.
While flavin-dependent amine oxidation is a common mechanism for the metabolism of primary amines by enzymes such as monoamine oxidase, there are no specific studies that elucidate this or any other enzymatic pathway for this compound. The mechanism by which it might be oxidized or otherwise transformed by enzymes has not been investigated.
Reaction Mechanism Elucidation for this compound Transformations
No research articles detailing the elucidation of reaction mechanisms for chemical or biological transformations of this compound were found. The pathways and intermediates involved in its synthesis or degradation have not been a subject of detailed mechanistic study in the available scientific literature.
Advanced Applications of 1 4 Ethylsulfanyl Phenyl Ethan 1 Amine in Chemical Research
Utility as a Synthetic Building Block and Intermediate
As a primary amine, 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine possesses a nucleophilic nitrogen atom and a chiral center, making it a potentially valuable component in the synthesis of more complex molecules. Chemical suppliers list it as a building block, indicating its role as a starting material in multi-step synthetic sequences. researchgate.net
Thiophene (B33073) Synthesis: The synthesis of thiophene derivatives often involves the reaction of 1,4-dicarbonyl compounds with a sulfur source or the cyclization of sulfur-containing precursors. Although this amine contains a sulfur atom, its direct participation in forming a thiophene ring is not a standard synthetic route. More commonly, related structures like 1-(4-aminophenyl)ethanones serve as intermediates for a variety of heterocyclic systems. researchgate.net
Oxazole (B20620) Synthesis: The formation of oxazole rings can be achieved through various methods, such as the reaction of α-haloketones with amides. Theoretically, the amine group of this compound could be acylated and then cyclized with an appropriate reagent to form an oxazole derivative.
Pyrimidine (B1678525) Synthesis: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, like urea (B33335) or guanidine. The primary amine of this compound could potentially be incorporated into a larger fragment that is then used to construct a pyrimidine ring. For instance, amino-linked pyrimidines can be synthesized from chalcones derived from aminoacetophenones. researchgate.net
The presence of both an amine and a thioether functional group, along with a chiral center, makes this compound a versatile building block. The amine can be used to form amides, imines, and other nitrogen-containing functionalities, which are key linkages in many complex organic molecules and pharmaceutical compounds. The ethylsulfanyl group can also be modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the final molecule.
Potential Applications in Materials Science
The aromatic and sulfur-containing nature of this compound suggests its potential utility in the field of materials science, although specific examples are not documented.
Thioether-containing aromatic compounds are of interest in the development of organic semiconductors and other optoelectronic materials. The sulfur atom can influence the electronic structure and intermolecular interactions of the material. While the ketone analogue, 1-[4-(ethylsulfanyl)phenyl]ethan-1-one, is known, the applications of the amine derivative in this field are yet to be explored.
Primary amines are common monomers or curing agents in the synthesis of various polymers, such as polyamides and polyimides. The amine group of this compound could react with diacyl chlorides or dianhydrides to form polymers. The ethylsulfanylphenyl moiety would then be incorporated as a pendant group, potentially imparting specific properties like a higher refractive index or improved adhesion to metal surfaces.
Role in Catalysis and Organocatalysis
Chiral primary amines are a well-established class of organocatalysts, capable of promoting a variety of asymmetric transformations. They often operate by forming chiral iminium ions or enamines as reactive intermediates. While there is no specific research detailing the use of this compound as an organocatalyst, its structural similarity to other effective catalysts suggests it could be a candidate for such applications. For example, derivatives of 1-phenylethylamine (B125046) are used as chiral auxiliaries and in the construction of modular organocatalysts. The electronic effect of the para-ethylsulfanyl group could modulate the reactivity and selectivity of the catalytic center.
Contribution to Amine-Based Catalytic Systems
Amine-based catalysts are crucial in organic synthesis, facilitating a wide range of chemical transformations. These systems leverage the nucleophilic and basic properties of the amine functional group to activate substrates and guide reaction pathways. Chiral amines, in particular, are highly valued for their ability to induce stereoselectivity, leading to the formation of specific enantiomers of a target molecule.
A thorough review of published research reveals no specific studies detailing the contribution or application of this compound as a primary component or ligand in amine-based catalytic systems. While the broader class of phenylethylamines sees use in catalysis, data on the performance, efficiency, or specific catalytic roles of this particular sulfur-containing analogue is not currently available in peer-reviewed literature.
Research Findings:
There are no documented examples or performance data for this compound within established amine-based catalytic protocols.
| Catalyst System Component | Reaction Type | Reported Yield | Enantiomeric Excess (e.e.) | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available |
Asymmetric Organocatalysis
Asymmetric organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to produce chiral products. Primary amines are a well-established class of organocatalysts, often operating through the formation of enamine or iminium ion intermediates. The structural features of the catalyst, including steric hindrance and electronic properties, are critical for achieving high levels of enantioselectivity.
Despite the compound's chiral nature, making it a theoretical candidate for applications in asymmetric organocatalysis, there is no specific research available that demonstrates or discusses the use of this compound for this purpose. General principles of asymmetric organocatalysis are well-documented, but specific findings related to this compound's efficacy, substrate scope, or stereochemical outcomes have not been published. frontiersin.org
Research Findings:
No studies detailing the application of this compound as a catalyst in asymmetric organocatalysis were found.
| Reaction | Substrate | Product | Diastereomeric Ratio | Enantiomeric Excess (e.e.) | Reference |
| Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
Development of Analytical Chemistry Methods
The development of robust analytical methods is essential for the detection, quantification, and quality control of chemical compounds in various matrices.
Chromatography-Based Detection and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For amine-containing compounds, HPLC methods often involve reverse-phase columns and detection by ultraviolet (UV) spectroscopy or mass spectrometry (MS). The development of a specific HPLC method requires optimization of the mobile phase, stationary phase, and detector settings to achieve adequate separation and sensitivity.
A search of analytical chemistry literature and databases yields no validated, specific HPLC methods for the detection and quantification of this compound. While general methods for analyzing similar aromatic amines exist, detailed parameters such as retention times, limits of detection (LOD), and limits of quantification (LOQ) for this specific compound are not documented.
Hypothetical HPLC Parameters for Similar Compounds:
Column: C18 reverse-phase
Mobile Phase: Acetonitrile/water gradient with an additive like formic acid
Detection: UV or MS
Data Table: Analytical Parameters for this compound
| Parameter | Value | Reference |
| Retention Time (t_R) | Not Available | Not Available |
| Limit of Detection (LOD) | Not Available | Not Available |
| Limit of Quantification (LOQ) | Not Available | Not Available |
| Linear Range | Not Available | Not Available |
Sensor Development for Amine Detection
Chemical sensors are devices that transform chemical information into an analytically useful signal. Research in this area includes developing sensors for the selective detection of volatile amines, which has applications in environmental monitoring and food safety. Sensor design can be based on various principles, including colorimetric changes, fluorescence, or alterations in electrical conductivity. illinois.edunasa.gov
There is no available research describing the use of this compound as a component in the development of chemical sensors for amine detection. Its potential utility as a recognition element or as a target analyte in sensor studies has not been explored in the current body of scientific literature.
Research Findings:
No literature was found on the incorporation or testing of this compound in the fabrication or function of chemical sensors.
| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
| Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Q & A
Q. What are the standard synthetic routes for 1-[4-(Ethylsulfanyl)phenyl]ethan-1-amine, and how are intermediates characterized?
The synthesis typically involves:
- Sulfanyl Group Introduction : Reaction of 4-bromophenyl ethanamine with ethanethiol via nucleophilic substitution, using a base like K₂CO₃ in DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Characterization : NMR (¹H/¹³C) for structural confirmation, LC-MS for purity (>95%), and FT-IR to verify functional groups (e.g., -SH stretch at ~2550 cm⁻¹) .
Q. How does the ethylsulfanyl substituent influence the compound’s physicochemical properties?
The ethylsulfanyl group:
- Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability .
- Electron Effects : Acts as an electron-donating group via resonance, altering reactivity in electrophilic aromatic substitution .
- Stability : Susceptible to oxidation (forming sulfoxides/sulfones under H₂O₂ or m-CPBA) .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-UV/ELS : Quantifies impurities (<0.5% threshold for pharmacological studies) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via NMR .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up, and what are common pitfalls?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thioether formation .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Pitfalls : Over-oxidation of -S- to -SO₂- during workup; use inert atmospheres (N₂/Ar) .
Q. How do structural analogs (e.g., trifluoromethylsulfanyl derivatives) compare in biological activity?
- Receptor Binding : Trifluoromethylsulfanyl analogs show higher affinity for serotonin receptors (5-HT₂A, Kᵢ = 12 nM vs. 45 nM for ethylsulfanyl) due to enhanced electronegativity .
- Metabolic Stability : Ethylsulfanyl derivatives exhibit longer half-lives (t₁/₂ = 3.2 h in liver microsomes) compared to methylsulfanyl (t₁/₂ = 1.8 h) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and controls .
- Meta-Analysis : Pool data from ≥5 independent studies; apply Grubbs’ test to exclude outliers .
- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding conformations and explain variability .
Q. How can chirality at the ethanamine moiety be controlled, and what are the implications for activity?
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation; ≥99% ee confirmed by chiral HPLC .
- Biological Impact : (S)-enantiomers show 10-fold higher activity in monoamine oxidase inhibition assays vs. (R)-forms .
Methodological Guidance
Designing a structure-activity relationship (SAR) study for this compound:
- Variations : Synthesize derivatives with modified sulfanyl groups (e.g., cyclopropyl, isopropyl) .
- Assays :
- In Vitro : Radioligand binding (5-HT, dopamine receptors), CYP450 inhibition .
- In Vivo : Rodent behavioral models (e.g., forced swim test for antidepressant activity) .
Evaluating metabolic pathways and metabolite identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
